5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-
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Overview
Description
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-, commonly known as sodium arachidonate, is a polyunsaturated fatty acid salt. It is derived from arachidonic acid, a crucial component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play significant roles in inflammatory and immune responses, making sodium arachidonate an important molecule in both biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- typically involves the following steps:
Extraction and Purification: Arachidonic acid is extracted from natural sources such as animal liver or fish oil. The extracted acid is then purified through processes like distillation or chromatography.
Neutralization: The purified arachidonic acid is neutralized with a sodium hydroxide solution to form the sodium salt. The reaction is typically carried out in an aqueous medium at room temperature.
Crystallization: The resulting sodium arachidonate is crystallized from the solution, often by cooling or by adding a non-solvent to precipitate the product.
Industrial Production Methods
Industrial production of sodium arachidonate follows similar steps but on a larger scale. The process involves:
Large-scale extraction: from microbial sources like Mortierella alpina, which is known for its high arachidonic acid content.
Chemical synthesis: involving the neutralization of arachidonic acid with sodium hydroxide in large reactors.
Purification and crystallization: using industrial-scale chromatography and crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form prostaglandins and thromboxanes, which are vital for inflammatory responses.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing agents: Such as oxygen or peroxides, are used in the presence of enzymes like cyclooxygenase.
Reducing agents: Such as hydrogen gas in the presence of a catalyst like palladium.
Substitution reagents: Such as other metal salts in aqueous solutions.
Major Products
Prostaglandins: Formed through enzymatic oxidation.
Thromboxanes: Another product of enzymatic oxidation.
Saturated fatty acids: Resulting from reduction reactions.
Scientific Research Applications
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in analytical chemistry.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses in conditions like arthritis and cardiovascular diseases.
Mechanism of Action
The mechanism by which 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): The parent compound, which is not in the sodium salt form.
5,8,11,14,17-Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with an additional double bond.
5,8,11,14,17,20-Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds.
Uniqueness
Properties
Molecular Formula |
C20H31NaO2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
sodium;icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
DDMGAAYEUNWXSI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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